Tetrazolo[1,5-a]pyridin-6-amine
Description
Properties
CAS No. |
500787-45-1 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H,6H2 |
InChI Key |
PLRQRLCVTQZSBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by cyclization to form the tetrazole ring . The reaction conditions often require careful control of temperature and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Aminotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo further cyclization to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Tetrazolo[1,5-a]pyridin-6-amine is a heterocyclic compound featuring a tetrazole ring fused with a pyridine ring, possessing a molecular weight of approximately 135.13 g/mol. It is of interest in both medicinal chemistry and materials science due to its diverse reactivity and biological activity. The compound's structure allows for modification and synthesis of derivatives with enhanced properties. Research indicates that this compound can interact with biological targets, such as enzymes or receptors, potentially modulating their activity. Studies have shown that compounds containing tetrazole rings can exhibit antimicrobial and anticancer activities.
Synthesis
this compound can be synthesized through several methods:
- Cyclization Reactions Cyclization of precursors like 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate can efficiently yield tetrazolo[1,5-a]pyridines.
- Denitrogenative Annulation Intramolecular denitrogenative annulation using suitable substrates under specific conditions can form the desired tetrazolo derivative.
- Heat-Induced Reactions Treatment of pyridine N-oxides with azides at elevated temperatures can also lead to the formation of tetrazolo compounds in good yields.
Applications
this compound and its derivatives have a variety of applications across different fields. Research into the interaction profiles of this compound has revealed its potential to bind with various molecular targets. It can modulate enzyme activity and receptor functions, which is critical for understanding its therapeutic potential, and ongoing investigations focus on elucidating these interactions further to develop targeted therapies based on this compound.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| Tetrazolo[1,5-a]pyridin-7-amine | Similar fused ring system | Different amine position affects reactivity |
| Tetrazolo[1,5-a]pyridin-8-amine | Additional nitrogen atom | May exhibit distinct biological activities |
| Tetrazolo[1,5-a]pyridin-5-amine | Variation in amine position | Unique pharmacological profiles |
The specific positioning of the amine on the pyridine ring in this compound influences its chemical behavior and interactions compared to its analogs, which can significantly affect pharmacological properties and reactivity patterns.
Mechanism of Action
The mechanism of action of 6-Aminotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fused ring system can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Heterocyclic Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives
These compounds replace the pyridine ring in the target compound with a pyrimidine ring (two nitrogen atoms). For example, tetrazolo[1,5-a]pyrimidine-7-amine (C₄H₄N₆) is synthesized via condensation of 1H-tetrazol-5-amine with morpholinoacrylonitrile, achieving 65% yield .
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Replacing the tetrazole ring with a triazole (three nitrogen atoms) introduces distinct electronic and steric properties. For instance, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine (CAS 941867-71-6) is synthesized via multi-component reactions and exhibits broad bioactivity, including herbicidal, antifungal, and antitumor effects . The triazole ring’s reduced nitrogen count compared to tetrazole may lower metabolic stability but improve synthetic accessibility .
Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyrimidines (e.g., pyrazolo[1,5-a]pyrimidine-6-carbonitrile) feature a pyrazole ring fused to pyrimidine. These derivatives, synthesized via condensation of 5-aminopyrazole with diketones, show potent cytotoxicity against cancer cell lines (e.g., HCT-116 and MCF-7) . In contrast, pyrazolo[1,5-a]pyridin-6-amine (CAS 1556451-03-6) retains the pyridine core but substitutes tetrazole with pyrazole, reducing nitrogen content and altering electronic properties .
Tetrazolo[1,5-b]pyridazine Derivatives
Tetrazolo[1,5-b]pyridazin-6-amine (CAS 19195-43-8) replaces pyridine with pyridazine (two adjacent nitrogen atoms). This modification increases polarity and synthetic complexity, with reported yields up to 69% . Pyridazine’s electron-deficient nature may influence binding to hydrophobic enzyme pockets .
Physicochemical Properties and Stability
Q & A
Q. What are the established synthetic routes for Tetrazolo[1,5-a]pyridin-6-amine and its derivatives?
this compound derivatives are typically synthesized via annulation reactions using aminoazoles, aldehydes, and triethylamine. For example, hydrazino-substituted intermediates react with nitrous acid to form tetrazolo-fused scaffolds . A green chemistry approach involves multicomponent reactions (e.g., hydrazine, ethyl acetoacetate, aldehydes, and ammonium acetate) catalyzed by meglumine under mild conditions, yielding pyrazolo-pyridinamine derivatives . Key reagents include sodium hydride (for nucleophilic substitution) and polar aprotic solvents like DMF .
Q. How are structural and purity analyses performed for this compound?
Characterization relies on 1H/13C NMR to confirm substituent positions and purity. For example, methylated derivatives of pyrazolo[1,5-a]pyrimidines were analyzed using NMR to verify regioselectivity and functional group integrity . X-ray crystallography is employed for absolute configuration determination, as seen in ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate . Elemental analysis and mass spectrometry further validate molecular formulas .
Q. What safety protocols are recommended for handling this compound?
The compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319) . Mandatory PPE includes nitrile gloves, chemical-resistant suits, and P95 respirators for particulate control . In case of eye exposure, rinse with water for 15 minutes and consult a physician . Store in a cool, dry environment to maintain stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in this compound synthesis?
Optimization involves screening solvents, catalysts, and temperatures. For instance, meglumine-catalyzed multicomponent reactions in ethanol at room temperature achieve high yields (≥85%) . In contrast, silylformamidine-mediated functionalization of pyrazolo[1,5-a]pyrazines requires reflux in benzene and controlled crystallization . DOE (Design of Experiments) methods are recommended to balance variables like reagent stoichiometry and reaction time .
Q. What strategies resolve contradictions in regioselectivity data for tetrazolo-pyridine derivatives?
Discrepancies in substituent positioning (e.g., C6 vs. C7) arise from competing reaction pathways. Computational modeling (DFT) can predict thermodynamic favorability of intermediates. Experimentally, NOE NMR or X-ray crystallography clarifies regiochemistry, as demonstrated in pyrazolo[1,5-a]pyrimidine carboxylate derivatives . Adjusting electron-withdrawing/donating groups on aldehydes can also steer selectivity .
Q. What mechanistic insights explain the formation of tetrazolo-fused rings from hydrazino precursors?
Nitrosation of hydrazino groups with nitrous acid generates diazonium intermediates, which undergo cyclization to form tetrazolo rings. This is supported by trapping experiments and isotopic labeling . For pyrazolo[1,5-a]pyrimidines, enamine intermediates facilitate annulation via intramolecular cyclization .
Q. How do structural modifications (e.g., halogenation, methylation) impact biological activity?
Introducing trifluoromethyl or nitro groups at C2/C3 positions enhances anticancer activity by improving target binding (e.g., kinase inhibition) . Methylation at C7 in pyrazolo[1,5-a]pyrimidines reduces cytotoxicity but improves solubility . Structure-activity relationship (SAR) studies require iterative synthesis and assays (e.g., IC50 profiling against cancer cell lines) .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
HPLC-MS with a C18 column and acetonitrile/water gradient resolves polar byproducts (e.g., unreacted hydrazines). Residual solvents (DMF, benzene) are quantified via GC-MS . For metal contaminants (e.g., Pd from cross-coupling), ICP-MS is essential .
Q. How can computational tools aid in designing novel this compound derivatives?
Molecular docking predicts binding to targets like EGFR or CDK2 . QSAR models correlate logP values with membrane permeability . DFT calculations optimize synthetic routes by evaluating transition-state energies .
Q. What in vitro models validate the pharmacological potential of this compound derivatives?
Anticancer activity is tested using MTT assays on HeLa or MCF-7 cells . Antibacterial screening follows CLSI guidelines against S. aureus and E. coli . Enzyme inhibition (e.g., COX-2) is assessed via fluorescence-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
